Cas no 142731-84-8 (3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]-)
![3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- structure](https://ja.kuujia.com/scimg/cas/142731-84-8x500.png)
3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- 化学的及び物理的性質
名前と識別子
-
- 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]-
- (3-((benzyloxy)methyl)oxetan-3-yl)methanol
- (3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL
- [3-(phenylmethoxymethyl)oxetan-3-yl]methanol
- MFCD11850082
- SCHEMBL9274987
- SY346700
- [3-[(Benzyloxy)methyl]oxetan-3-yl]methanol
- PFAOCCHUFUFDJZ-UHFFFAOYSA-N
- 142731-84-8
- DB-120488
- {3-[(BENZYLOXY)METHYL]OXETAN-3-YL}METHANOL
- DTXSID20602025
-
- MDL: MFCD11850082
- インチ: InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2
- InChIKey: PFAOCCHUFUFDJZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COCC2(CO)COC2
計算された属性
- せいみつぶんしりょう: 208.10998
- どういたいしつりょう: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- PSA: 38.69
3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K09537-5g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 5g |
$1350 | 2024-05-25 | |
Ambeed | A732088-1g |
(3-((Benzyloxy)methyl)oxetan-3-yl)methanol |
142731-84-8 | 95+% | 1g |
$1056.0 | 2025-03-03 | |
eNovation Chemicals LLC | K09537-10g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 10g |
$1860 | 2025-03-03 | |
eNovation Chemicals LLC | K09537-1g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 1g |
$680 | 2024-05-25 | |
eNovation Chemicals LLC | K09537-25g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 25g |
$2280 | 2024-05-25 | |
Alichem | A019141283-1g |
(3-((Benzyloxy)methyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 1g |
795.76 USD | 2021-06-16 | |
eNovation Chemicals LLC | K09537-25g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 25g |
$2280 | 2025-02-24 | |
eNovation Chemicals LLC | K09537-10g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 10g |
$1860 | 2025-02-24 | |
eNovation Chemicals LLC | K09537-5g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 5g |
$1350 | 2025-02-24 | |
eNovation Chemicals LLC | K09537-1g |
(3-(benzyloxymethyl)oxetan-3-yl)methanol |
142731-84-8 | 95% | 1g |
$680 | 2025-03-03 |
3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]-に関する追加情報
Introduction to 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- (CAS No. 142731-84-8)
3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]-, identified by its Chemical Abstracts Service (CAS) number 142731-84-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxetane derivatives, which are known for their unique structural properties and potential applications in various chemical syntheses. The presence of a phenylmethoxy group in its molecular structure contributes to its distinct reactivity and makes it a valuable intermediate in the development of more complex molecules.
The molecular structure of 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- consists of a cyclohexene ring with an oxygen atom embedded within it, forming an oxetane ring system. This oxetane moiety is highly strained and prone to ring-opening reactions, making it a versatile building block for synthetic chemists. The phenylmethoxy substituent attached to the third carbon of the oxetane ring introduces additional functional groups that can participate in various chemical transformations, such as nucleophilic substitution reactions.
In recent years, there has been growing interest in oxetane derivatives due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The strained nature of the oxetane ring allows for facile ring-opening under controlled conditions, which can be exploited to introduce new functional groups or to construct more complex molecular architectures. This property has made 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- a popular choice for researchers looking to develop novel compounds with tailored properties.
One of the most notable applications of this compound is in the synthesis of bioactive molecules. The oxetane ring can serve as a scaffold for drug design, allowing chemists to modify its structure to enhance binding affinity or metabolic stability. For instance, recent studies have demonstrated the use of 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The phenylmethoxy group provides a hydrophobic interaction surface that can be optimized for better target binding.
Another area where this compound has shown promise is in the development of polymer materials. Oxetane derivatives can be incorporated into polymer backbones to create materials with unique mechanical and thermal properties. For example, researchers have explored the use of 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- to synthesize polymers that exhibit enhanced flexibility and biodegradability. These properties make them suitable for applications in biomedicine, such as drug delivery systems and tissue engineering.
The synthesis of 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include the reaction of phenylmagnesium bromide with epichlorohydrin followed by nucleophilic substitution with formaldehyde or methanol. These reactions require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have also made it possible to synthesize this compound more efficiently and with fewer byproducts.
In terms of industrial applications, 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- has found use as an intermediate in the production of specialty chemicals. Its ability to undergo ring-opening reactions under mild conditions makes it an attractive candidate for large-scale synthesis. Additionally, its compatibility with various functional groups allows for further derivatization into more complex molecules tailored for specific applications.
The safety profile of 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- is another important consideration. While it does not pose significant health hazards under normal handling conditions, appropriate safety measures should still be taken when working with this compound. This includes using personal protective equipment (PPE) such as gloves and goggles, and ensuring proper ventilation in laboratory settings.
Future research directions for this compound include exploring new synthetic methodologies and expanding its applications into emerging fields such as nanotechnology and green chemistry. The ability to modify its structure and properties makes 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- a promising candidate for interdisciplinary studies that bridge organic chemistry with other scientific disciplines.
In conclusion, 3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]- (CAS No. 142731-84-8) is a versatile compound with significant potential in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel molecules with tailored properties. As synthetic methods continue to evolve and new applications are discovered, this compound will undoubtedly play an important role in advancing chemical research and innovation.
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